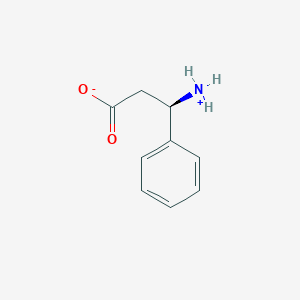
L-beta-Phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-ammonio-3-phenylpropanoate is an optically active form of 3-ammonio-3-phenylpropanoate having (R)-configuration. It is an enantiomer of a (S)-3-ammonio-3-phenylpropanoate. It is a tautomer of a (R)-3-amino-3-phenylpropanoic acid.
Applications De Recherche Scientifique
Pathogenesis of Cognitive Dysfunction in PKU
L-beta-Phenylalanine plays a central role in the pathogenesis of cognitive dysfunction observed in phenylketonuria (PKU). Elevated levels of phenylalanine due to phenylalanine hydroxylase (PAH) deficiency lead to severe mental retardation if untreated. Despite dietary management, cognitive outcomes in PKU patients remain suboptimal, suggesting a complex interplay between high blood phenylalanine concentrations, disturbed amino acid transport, and altered cerebral neurotransmitter and protein synthesis (de Groot et al., 2010).
Nutritional and Pharmacological Management of PKU
The management of PKU has evolved with the introduction of more palatable dietary options and pharmacological interventions. Treatments aim to reduce phenylalanine levels while addressing the nutritional deficiencies and neurological impacts of the disorder. Strategies include the use of glycomacropeptide-based foods, large neutral amino acids, and tetrahydrobiopterin to increase phenylalanine hydroxylase activity. Such advances offer alternative approaches to maintain low phenylalanine concentrations, potentially improving cognitive outcomes and quality of life for individuals with PKU (Strisciuglio & Concolino, 2014; Ney et al., 2013).
Biosensors for Amino Acid Detection
Recent advancements in sensor and biosensor technology have significantly impacted the detection of amino acids like this compound. Conducting polymers and molecularly imprinted polymers have been employed to develop electrochemical sensors and biosensors with high specificity and sensitivity. These innovations hold promise for medical and pharmaceutical applications, offering efficient devices for medication quality control and monitoring diseases associated with amino acid imbalances (Dinu & Apetrei, 2022).
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3R)-3-azaniumyl-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
Clé InChI |
UJOYFRCOTPUKAK-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC(=O)[O-])[NH3+] |
SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



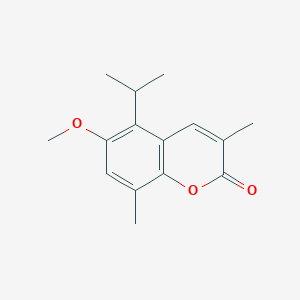
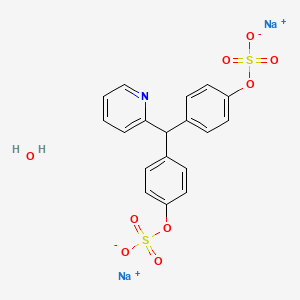
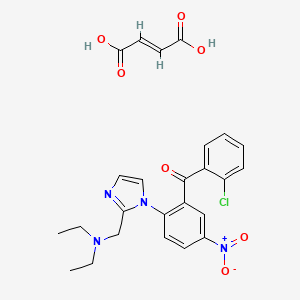

![4-[1-[(4-methyl-2-oxo-1-benzopyran-7-yl)amino]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1236419.png)
![1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1236421.png)

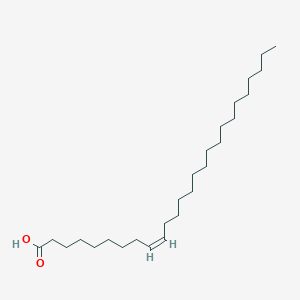

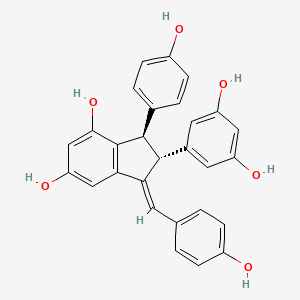
![1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B1236427.png)
![methyl (1R,2R,4S)-4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1236428.png)

